Nitrotyrosine

Overview

Description

Synthesis Analysis

The synthesis of nitrotyrosine can occur through different mechanisms, with the most common being the reaction of peroxynitrite with tyrosine residues in proteins. Peroxynitrite itself is formed by the reaction of nitric oxide (NO) with superoxide radicals. Studies have shown that enzymes like myeloperoxidase (MPO) can also contribute to this compound formation by catalyzing the nitration of tyrosine through the oxidation of nitrite (NO2-) to nitrogen dioxide (NO2) in inflammatory conditions (Baldus et al., 2002).

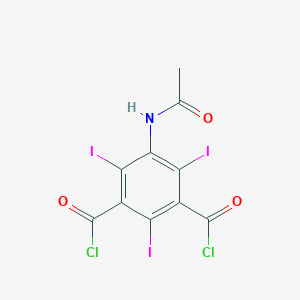

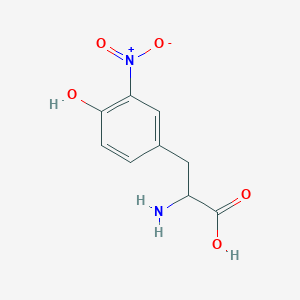

Molecular Structure Analysis

This compound is characterized by the addition of a nitro group (-NO2) at the ortho position of the phenolic group of tyrosine. This modification alters the electronic and structural properties of tyrosine, potentially affecting the protein's function, folding, and interaction with other biomolecules. The presence of the nitro group introduces a strong electron-withdrawing effect, which can influence the hydrogen bonding and the overall stability of the protein structure.

Chemical Reactions and Properties

This compound can participate in various chemical reactions, reflecting its reactive nature. It can undergo reduction reactions, converting back to tyrosine under certain conditions, or react further to form other nitro-aromatic compounds. The presence of this compound in proteins can affect their chemical properties, such as altering their charge, hydrophobicity, and reactivity, potentially leading to changes in protein function and interaction with other molecules.

Physical Properties Analysis

The introduction of a nitro group to tyrosine significantly alters its physical properties. This compound exhibits increased acidity compared to tyrosine due to the electron-withdrawing effect of the nitro group, affecting the pKa of the phenolic hydroxyl group. This modification may influence the solubility and overall stability of proteins containing this compound.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interactions with other biomolecules, are central to its role in biological systems. This compound can affect the activity of enzymes, alter signaling pathways, and modify the immune response, often leading to detrimental effects on cellular function and contributing to disease pathology. For example, this compound modification of specific proteins has been linked to impaired enzymatic activity and altered cellular signaling in various diseases (Baldus et al., 2002).

Scientific Research Applications

Biomarker for Reactive Nitrogen Species : Nitrotyrosine detection serves as a marker for in vivo formation of peroxynitrite and other reactive nitrogen species. It aids in understanding protein function and signal transduction pathways (Greenacre & Ischiropoulos, 2001).

Tool in Protein Analysis : Tools like iNitro-Tyr help in distinguishing this compound sites from non-nitrotyrosine sites in proteins, which is important for understanding posttranslational modifications (PTMs) and drug development (Xu et al., 2014).

Indicator in Disease Prognosis : this compound is a valuable biomarker for early prognosis in various diseases, including cancer, and is useful in studies of tumor growth progression and other pathological conditions (Naseer et al., 2021).

Biomarker in Neurodegenerative Diseases : It is used as a biomarker of nitrosative stress in diseases like Alzheimer's, Huntington's, Parkinson's, and amyotrophic lateral sclerosis (Sultana & Butterfield, 2008).

Impact on Cell Function : Posttranslational nitrotyrosination of alpha-tubulin can lead to changes in cell morphology, microtubule organization, and loss of epithelial-barrier function, impacting overall cell function (Eiserich et al., 1999).

High-throughput Prediction Tool : NtyroSite uses sequence evolutionary information for the accurate prediction of this compound sites, aiding in high-throughput prediction and understanding the molecular function of nitrated proteins (Hasan et al., 2018).

Association with Glucose Tolerance and Antioxidant Vitamins : Plasma this compound levels are associated with glucose tolerance status and antioxidant vitamin intakes, highlighting its role in metabolic processes (Bo et al., 2005).

Role in Cardiovascular Pathogenesis : this compound may contribute to cardiovascular pathogenesis through oxidative stress and activation of specific pathways like ERK1/2 (Mu et al., 2008).

Potential in Arthritis and Joint Injury : It serves as a biomarker for arthritis and joint injury, showing correlation with disease activity and response to anti-TNF therapy in rheumatoid arthritis (Misko et al., 2013).

Immunological Response : this compound-containing peptides can elicit robust cell-mediated immune responses, identifying inflammation-associated proteins (Birnboim et al., 2003).

Role in Inflammation-Associated Carcinogenesis : this compound-induced H2O2 formation and DNA damage may contribute to carcinogenesis associated with inflammation (Murata & Kawanishi, 2004).

Detection in Biological Systems : A competitive inhibition ELISA was developed to detect both free and protein-bound this compound in biological systems, illustrating its widespread applicability (Qu et al., 2003).

Mechanism of Action

Target of Action

3-Nitro-L-tyrosine, also known as Nitrotyrosine, primarily targets the Glutathione reductase, mitochondrial in humans . Glutathione reductase is an enzyme that plays a crucial role in maintaining the antioxidant system of the body, which protects cells from damage by reactive oxygen species and free radicals.

Mode of Action

This compound is a product of tyrosine nitration mediated by reactive nitrogen species such as peroxynitrite anion and nitrogen dioxide . It is formed in the presence of the active metabolite NO . In many disease states, oxidative stress increases the production of superoxide (O2−) and NO forming peroxynitrite (ONOO−), a destructive free radical oxidant . The production of ONOO− is capable of oxidizing several lipoproteins and of nitrating tyrosine residues in many proteins .

Biochemical Pathways

The nitration of tyrosine residues to 3-nitro-tyrosine represents an oxidative post-translational modification that disrupts nitric oxide (NO) signaling and skews metabolism towards pro-oxidant processes . The production of ONOO− is capable of oxidizing several lipoproteins and of nitrating tyrosine residues in many proteins . It is difficult to determine the production of ONOO− so, usually this compound in proteins are the detectable marker for indirectly detecting ONOO− .

Pharmacokinetics

It is known that free this compound undergoes metabolism to form 3-nitro-4-hydroxyphenylacetic acid (nhpa) which is excreted in the urine .

Result of Action

This compound serves as a biological marker of proteins modified by nitrogen-free radical species in systemic autoimmunogenic conditions . It is a marker for oxidative damage mediated by peroxynitrite . This compound is associated with VEGF-C expression and lymph node metastasis in breast cancer . Increased level of this compound is detected in rheumatoid arthritis, septic shock, and coeliac disease . This compound is also found in numerous other disease-affected tissues, such as the cornea in keratoconus .

Action Environment

The action of 3-Nitro-L-tyrosine is influenced by environmental factors. For example, in many disease states, oxidative stress increases the production of superoxide (O2−) and NO forming peroxynitrite (ONOO−), a destructive free radical oxidant . Research shows that this compound levels can be reduced by N-acetyl cysteine, which is a precursor to glutathione, one of the body’s primary endogenous antioxidants .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTSQILOGYXGMD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863216 | |

| Record name | 3-Nitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Nitrotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

621-44-3, 3604-79-3 | |

| Record name | Nitrotyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003604793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-nitro-L-tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03867 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Nitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITRO-L-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7COY1HA6HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Nitrotyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

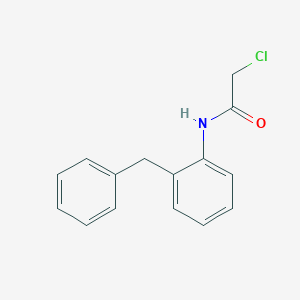

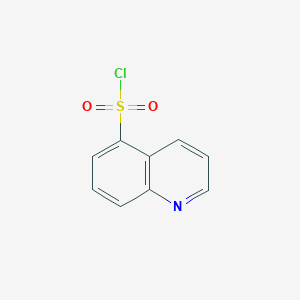

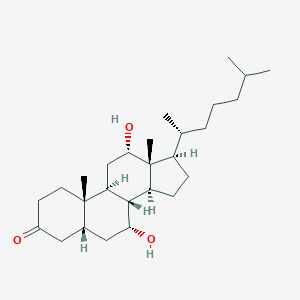

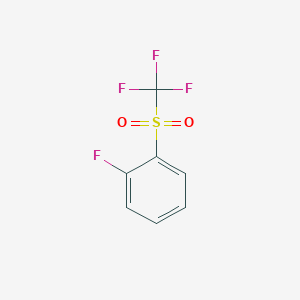

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)

![tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B30743.png)

![Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B30749.png)